molecular formula C19H19FN2O3 B2866330 N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034411-47-5

N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2866330
CAS No.: 2034411-47-5
M. Wt: 342.37
InChI Key: YLMMDZOISPCDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical and biochemical research. This molecule features a 2-fluorophenyl group and a methoxy-substituted indane moiety linked by an ethanediamide (oxalamide) bridge, a structure often associated with potential bioactivity. The inclusion of a fluorine atom is a common strategy in medicinal chemistry, as it can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . The specific stereochemistry of the dihydro-1H-inden core may be critical for its interaction with enzymes or receptors, making this compound a valuable scaffold for investigating structure-activity relationships. Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for studying neurodegenerative diseases and cancer pathways. For instance, compounds with similar fluorophenyl and methoxy groups have been studied for their role as 5-HT2A receptor inverse agonists with potential antipsychotic properties , while other ethanediamide derivatives have been explored for their anticancer effects . Its mechanism of action is likely highly specific and dependent on the overall molecular structure. Further investigation is required to fully elucidate its pharmacological profile and specific molecular targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-19(10-13-6-2-3-7-14(13)11-19)12-21-17(23)18(24)22-16-9-5-4-8-15(16)20/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMMDZOISPCDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethanediamide Derivatives Targeting HIV gp120

Compound 0LL (PDB: 4DKP):

  • Structure: N-[(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide.
  • Key Differences: Aromatic Substituent: 4-Chloro-3-fluorophenyl vs. 2-fluorophenyl in the target compound. Indenyl Substituent: Amino group vs. methoxy group.

Compound 0LM (PDB: 4DKO):

  • Structure: N-(4-Chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide.
  • Key Differences:
    • Indenyl Replacement: A pentamethylpiperidinyl group replaces the dihydroindenylmethyl moiety.

Ethanediamides with Diverse Substituents

Compound from :

  • Structure: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide.
  • Key Differences:
    • Aromatic Substituent: 3-Trifluoromethylphenyl vs. 2-fluorophenyl.
    • Indenyl Replacement: A methyl-indolyl-piperidinyl group replaces the methoxy-dihydroindenylmethyl.
  • Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indolyl-piperidinyl moiety may confer distinct receptor-binding profiles, likely targeting CNS receptors (e.g., AMPA modulators as in ) .

Non-Ethanediamide Fluorophenyl Derivatives

25C-NBF HCl ():

  • Structure: 4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl.
  • Key Differences:
    • Core Structure: Ethanamine vs. ethanediamide.
    • Substituents: Dimethoxy-benzene and fluorophenylmethyl groups.
  • Impact: The ethanamine backbone and dimethoxy substitution suggest activity as a serotonin receptor agonist (common in NBOMe/NBOH compounds), whereas the ethanediamide core in the target compound may favor protease or kinase interactions .

Structural and Functional Analysis Table

Compound Name Aromatic Group Indenyl/Similar Group Key Functional Groups Molecular Weight (Da) LogP (Predicted) Reported Activity
Target Compound 2-Fluorophenyl 2-Methoxy-dihydroindenylmethyl Methoxy, Fluorine ~358.4 ~2.8 Potential gp120 inhibitor
0LL (4DKP) 4-Chloro-3-fluorophenyl 2-Amino-dihydroindenyl Amino, Chlorine ~387.9 ~2.5 HIV gp120 binding
Compound 3-Trifluoromethylphenyl Methyl-indolyl-piperidinyl Trifluoromethyl ~518.5 ~4.1 CNS receptor modulation
25C-NBF HCl 2-Fluorophenylmethyl Dimethoxy-benzene Dimethoxy, Chlorine ~384.8 ~3.2 Serotonin receptor agonist

Key Research Findings

  • Substituent Effects:
    • Fluorine and chlorine atoms enhance binding through halogen bonding and hydrophobic interactions .
    • Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .
  • Core Structure Impact:
    • Ethanediamides (e.g., target compound, 0LL) are prioritized for protein-targeted therapies, while ethanamines (e.g., 25C-NBF) are common in neurotransmitter modulation .

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